(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one

Catalog No.
S3279179
CAS No.
325850-76-8
M.F
C19H13FN2OS
M. Wt
336.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1...

CAS Number

325850-76-8

Product Name

(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(2-prop-2-ynylsulfanylbenzimidazol-1-yl)prop-2-en-1-one

Molecular Formula

C19H13FN2OS

Molecular Weight

336.38

InChI

InChI=1S/C19H13FN2OS/c1-2-13-24-19-21-16-5-3-4-6-17(16)22(19)18(23)12-9-14-7-10-15(20)11-8-14/h1,3-12H,13H2/b12-9+

InChI Key

OTHDNBFTXVTLSF-FMIVXFBMSA-N

SMILES

C#CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)F

solubility

not available

The compound (E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one is an organic molecule characterized by its complex structure, which includes a fluorophenyl group, a benzimidazole moiety, and a propenone functional group. This compound is notable for its potential biological activities and applications in medicinal chemistry. Its structural components suggest that it may interact with various biological targets, making it a candidate for further pharmacological studies.

The chemical reactivity of this compound can be analyzed through various types of reactions, including:

  • Electrophilic Aromatic Substitution: The presence of the fluorophenyl group allows for electrophilic substitution reactions.
  • Nucleophilic Addition: The carbonyl group in the propenone structure can undergo nucleophilic addition reactions, which are critical in forming derivatives.
  • Condensation Reactions: The compound may participate in condensation reactions due to the presence of multiple reactive functional groups.

Understanding these reactions is crucial for predicting how the compound might behave under different conditions and in various synthetic pathways.

Research indicates that compounds similar to (E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one exhibit significant biological activities. Potential activities include:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity: Some derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, contributing to its therapeutic potential.

These biological activities highlight the importance of further investigations into the pharmacological properties of this compound.

The synthesis of this compound can be approached through several methods, including:

  • Multicomponent Reactions (MCRs): MCRs are efficient strategies that can yield complex molecules in fewer steps. They often involve combining multiple reactants to form a single product with high atom economy .
  • Catalytic Methods: Utilizing catalysts such as transition metal oxides can enhance reaction efficiency and selectivity during synthesis .
  • Computer-Assisted Synthesis: Advances in computational chemistry allow for the prediction of reaction pathways, potentially streamlining the synthesis process and reducing costs .

These methods reflect modern approaches in synthetic organic chemistry that prioritize efficiency and sustainability.

The applications of (E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one are diverse and include:

  • Pharmaceutical Development: Its potential as a drug candidate for treating infections or cancer.
  • Chemical Probes: Used in research to explore biological pathways or mechanisms.
  • Material Science: Investigating its properties could lead to applications in developing new materials with specific functionalities.

These applications underscore the compound's versatility and importance in both medicinal chemistry and materials science.

Studies on the interactions of this compound with biological targets can provide insights into its mechanism of action. Key areas of focus include:

  • Binding Affinity Studies: Determining how strongly the compound binds to specific receptors or enzymes.
  • Structure–Activity Relationship (SAR) Analysis: Understanding how structural variations affect biological activity can guide further modifications to enhance efficacy.
  • In Vivo Studies: Evaluating the compound's effects within living organisms to assess therapeutic potential and safety.

Such studies are essential for advancing the development of this compound into a viable therapeutic agent.

Several compounds share structural features with (E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one, highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
Compound A4-FluorobenzeneAntimicrobial
Compound BBenzimidazoleAnticancer
Compound CPropenone derivativeEnzyme inhibitor

Uniqueness

The unique combination of a fluorinated phenyl group, a benzimidazole unit, and a propenone structure distinguishes this compound from others. Its potential dual activity as an antimicrobial and anticancer agent further enhances its significance in medicinal chemistry.

XLogP3

4.5

Dates

Last modified: 08-19-2023

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